molecular formula C12H16N4O2 B12897163 Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis- CAS No. 61450-75-7

Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-

Cat. No.: B12897163
CAS No.: 61450-75-7
M. Wt: 248.28 g/mol
InChI Key: XVXUNBFKJRSTHR-UHFFFAOYSA-N
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Description

2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a phenyl group attached to the triazole ring and two ethanol groups linked via an azanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol typically involves the reaction of 5-phenyl-1H-1,2,4-triazole with diethanolamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of 2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diacetaldehyde or 2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diacetic acid.

    Reduction: Formation of 2,2’-((5-Phenyl-1H-dihydro-1,2,4-triazol-3-yl)azanediyl)diethanol.

    Substitution: Formation of nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol is primarily based on its ability to interact with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, thereby modulating their activity. The phenyl group and ethanol moieties can enhance the compound’s solubility and facilitate its interaction with biological membranes. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal and antimicrobial properties.

    5-Phenyl-1H-1,2,4-triazole: A simpler analog without the ethanol groups, used in various chemical and biological studies.

    2,2’-((5-Methyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol: A similar compound with a methyl group instead of a phenyl group, studied for its different biological activities.

Uniqueness

2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol is unique due to the presence of both phenyl and ethanol groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

61450-75-7

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

2-[2-hydroxyethyl-(5-phenyl-1H-1,2,4-triazol-3-yl)amino]ethanol

InChI

InChI=1S/C12H16N4O2/c17-8-6-16(7-9-18)12-13-11(14-15-12)10-4-2-1-3-5-10/h1-5,17-18H,6-9H2,(H,13,14,15)

InChI Key

XVXUNBFKJRSTHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)N(CCO)CCO

Origin of Product

United States

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